N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide
Overview
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to. The structure would be described in terms of its functional groups and overall shape.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Synthesis and Structural Analysis
- A compound closely related to N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide was synthesized and its crystal structure was determined. This compound showed effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Biological and Antitumor Activities
- Various derivatives of pyrazolopyrimidines, similar to the compound , were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds demonstrated potential as anticancer agents (Rahmouni et al., 2016).
- Another study synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, assessing their in vitro cytotoxic activity against various human cancer cell lines. This research contributes to understanding the structure-activity relationship in this class of compounds (Hassan et al., 2015).
Chemical Reactions and Synthesis Methods
- Research on the selectivity of reactions involving ethyl 4-[(E)-2(dimethylamino)vinyl]pyrazolo[5,1-c]-[1,2,4]triazino-3-ylcarboxylates and related compounds revealed insights into the formation of a pyridone cycle and regioselective cyclization, which are relevant to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Didenko et al., 2010).
Utilization in Solid-Phase Synthesis
- A solid-phase synthetic method was developed for a compound library based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the potential for high-throughput synthesis of related compounds (Heo & Jeon, 2017).
Imaging Applications
- Research involving 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, synthesized from various precursors, provided comparative biological evaluations for tumor imaging with positron emission tomography, indicating potential diagnostic applications (Xu et al., 2012).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHHCFJJZWFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.